![molecular formula C10H9F3O3 B2487872 2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid CAS No. 3259-38-9](/img/structure/B2487872.png)
2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid
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Overview
Description
“2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid” is a molecular entity that has a CAS Number of 1537294-67-9 . It has a molecular weight of 234.17 . It is a monocarboxylic acid comprising propionic acid having a 2-(trifluoromethyl)phenyl group at the 3-position .
It is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties could not be found in the available resources.
Scientific Research Applications
Synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates
An efficient synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates was carried out under solvent-free conditions in an oven or microwave oven via the Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate followed by intramolecular cyclization in the presence of silica-immobilized L-proline . This method is economical, easily-operated and environmentally friendly .
Biological Activity of Chromene Ring Moiety
The chromene ring moiety, which includes 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates, has been identified as one of the privileged scaffolds for drug discovery due to its broad spectrum of biological activity . Compounds that possess this group show a variety of activities, including antiviral , anti-tumor , anti-bacterial/antimicrobial , fungicidal , antioxidative , insecticidal agents , and activator of potassium channels effects .
Enhancement or Modification of Biological Activities
Introduction of fluorine atoms into organic compounds, such as 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates, has been known as one of the best strategies for the enhancement or modification of their original biological activities .
Catalyst in Chemical Reactions
2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid can serve as a catalyst in chemical reactions .
Building Block for the Production of Various Materials
This compound is a fundamental building block for the production of various materials .
Versatile Reagent in Organic Synthesis
Mechanism of Action
Target of Action
It is believed to function as an inhibitor of specific enzymes, such as cytochrome p450 enzymes .
Mode of Action
The exact mode of action of 2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid remains elusive. It is thought to interact with its targets, potentially inhibiting the activity of certain enzymes
Biochemical Pathways
Given its potential role as an enzyme inhibitor, it could impact a variety of biochemical pathways depending on the specific enzymes it targets .
Result of Action
It is thought to exhibit antioxidant properties, thereby potentially safeguarding cells against damage induced by free radicals .
properties
IUPAC Name |
2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-9(16,8(14)15)6-3-2-4-7(5-6)10(11,12)13/h2-5,16H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZJIHDLEUDRJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid | |
CAS RN |
3259-38-9 |
Source
|
Record name | 2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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